molecular formula C9H12O B2672937 4-Ethynyl-2-oxabicyclo[2.2.2]octane CAS No. 2460749-03-3

4-Ethynyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2672937
CAS No.: 2460749-03-3
M. Wt: 136.194
InChI Key: UNRNQCGEERKPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-oxabicyclo[2.2.2]octane is a bicyclic compound featuring a strained bicyclo[2.2.2]octane framework with an oxygen atom (oxa) at the 2-position and an ethynyl (-C≡CH) substituent at the 4-position. This structure combines the rigidity of the bicyclic system with the reactivity of the ethynyl group, making it a valuable scaffold in medicinal chemistry and materials science. The oxygen bridge enhances polarity and hydrogen-bonding capacity, while the ethynyl group provides a handle for further functionalization via click chemistry or cross-coupling reactions .

Properties

IUPAC Name

4-ethynyl-2-oxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNQCGEERKPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2-oxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ethynyl group or other functional groups within the molecule.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine for iodocyclization, reducing agents such as lithium aluminum hydride for reduction reactions, and various oxidizing agents for oxidation reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-Ethynyl-2-oxabicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-oxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-Oxabicyclo[2.2.2]octane Derivatives
  • Substituent Effects : Derivatives like ethyl esters or alkenes (e.g., compound 30b in ) exhibit varying exit vectors (one, two, or three), which influence their utility in drug design. The ethynyl group in 4-Ethynyl-2-oxabicyclo[2.2.2]octane offers a linear geometry and sp-hybridized carbon, enhancing π-orbital interactions compared to bulkier substituents like ethyl groups .
  • Synthesis: Ethyl ester analogs are synthesized via Diels-Alder reactions or radical pathways (). The ethynyl derivative likely requires specialized methods, such as Sonogashira coupling, to introduce the alkyne moiety.
2-Azabicyclo[2.2.2]octane Derivatives
  • Heteroatom Replacement : Replacing oxygen with nitrogen (aza) alters electronic properties. The nitrogen atom in 2-azabicyclo derivatives (e.g., 4-Ethynyl-2-azabicyclo[2.2.2]octane) is less electronegative, increasing basicity and enabling salt formation (e.g., hydrochloride salts in ). This enhances solubility and ionic interactions in biological systems .
  • Applications : Aza derivatives are more suited for protonation-dependent applications, such as pH-responsive drug delivery, whereas oxa derivatives excel in hydrogen-bonding interactions .
Bicyclo[2.2.2]octane Systems with Radical-Stabilizing Substituents
  • Stability and Reactivity : The UCLA thesis () highlights that 4-substituted bicyclo[2.2.2]octanes undergo radical rearrangements influenced by substituent effects. The ethynyl group’s electron-withdrawing nature may stabilize radicals less effectively than electron-donating groups (e.g., alkyl), altering reaction pathways and product distributions .

Physicochemical Properties

Compound Bridge Heteroatom Substituent Key Properties Applications
This compound Oxygen Ethynyl High rigidity, H-bonding capacity, alkyne reactivity Drug design, bioisosteres, click chemistry
2-Oxabicyclo[2.2.2]octane (ethyl ester) Oxygen Ethyl ester Moderate polarity, three exit vectors Flexible drug scaffolds
4-Ethynyl-2-azabicyclo[2.2.2]octane Nitrogen Ethynyl Basicity, salt formation (e.g., HCl) Ionic drug formulations
Bicyclo[2.2.2]octane-2,5-dione None Ketones High strain, reactive carbonyl groups Natural product synthesis

Biological Activity

4-Ethynyl-2-oxabicyclo[2.2.2]octane, a bicyclic compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. This article explores the biological activity of this compound, focusing on its role as a bioisostere, its incorporation into pharmaceutical agents, and its reactivity in organic synthesis.

Structural Characteristics

The compound has the following chemical characteristics:

  • Molecular Formula : C9H12O
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 2460749-03-3
  • Structural Formula :
C9H12O 4 Ethynyl 2 oxabicyclo 2 2 2 octane \text{C}_9\text{H}_{12}\text{O}\quad \text{ 4 Ethynyl 2 oxabicyclo 2 2 2 octane }

Applications in Drug Design

This compound serves as a bioisostere for traditional phenyl rings in various pharmaceutical agents, such as Imatinib and Vorinostat (SAHA). The incorporation of this bicyclic core into these drugs has been shown to enhance their physicochemical properties, including:

  • Increased Water Solubility : Enhances bioavailability.
  • Enhanced Metabolic Stability : Reduces degradation in biological systems.
  • Reduced Lipophilicity : Improves distribution and reduces toxicity.

Case Studies

  • Imatinib : The replacement of the phenyl ring with this compound resulted in improved solubility and stability, making it a more effective treatment for certain cancers .
  • Vorinostat (SAHA) : The structural modification led to the development of a new bioactive analog with enhanced therapeutic efficacy .

Biological Activities

Research indicates that this compound exhibits a broad range of biological activities when incorporated into larger molecular frameworks:

  • Estrogen Receptor Agonists : Compounds derived from this bicyclic structure have shown activity as estrogen receptor-beta agonists .
  • Myeloperoxidase Inhibitors : Potential applications in reducing inflammation and oxidative stress .
  • Antibacterial Agents : Demonstrated effectiveness against various bacterial strains .

Reactivity and Synthesis

The compound is notable for its reactivity in organic synthesis, particularly in Diels–Alder reactions where it can yield diverse cycloadducts with multiple stereogenic centers. The synthesis typically involves:

  • Cycloaddition Reactions : Engaging with 2H-pyran-2-one derivatives to form oxabicyclo[2.2.2]octene products.
Reaction TypeDescription
Diels–AlderUtilizes dienes to form complex cycloadducts
IodocyclizationKey step in synthesizing derivatives for drug design

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[1.1.1]pentaneThree-membered ringsSmaller size; less steric hindrance
Bicyclo[2.2.1]heptaneHeptane frameworkDifferent ring size; used in various syntheses
Oxabicyclo[3.2.1]octaneContains an additional oxygen atomMore complex; often used in natural product synthesis
1,4-Diazabicyclo[2.2.2]octaneNitrogen-containing structureEffective catalyst in organic reactions

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Ethynyl-2-oxabicyclo[2.2.2]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic ethers like this compound often involves Diels-Alder reactions or ring-closing metathesis. For example, substituent positioning (e.g., ethynyl groups) requires precise control of steric and electronic effects. Catalytic systems (e.g., Lewis acids like ZnCl₂) can enhance regioselectivity . Purification typically employs recrystallization from DMF or chromatography. Yield optimization depends on temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography resolves bond angles and ring strain (e.g., confirming the bicyclo[2.2.2] framework) .
  • NMR spectroscopy (¹H/¹³C) identifies electronic environments: the ethynyl proton appears as a sharp singlet (~δ 2.5–3.0 ppm), while the oxygen bridge affects neighboring carbons.
  • DSC/TGA assesses thermal stability, critical for handling under reactive conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to manage volatile intermediates.
  • Avoid incompatible reagents (e.g., strong oxidizers) due to the ethynyl group’s reactivity.
  • Follow GHS hazard codes for flammability (Category 2) and acute toxicity (Category 4) .

Advanced Research Questions

Q. How does this compound function as a bioisostere, and what methodological frameworks validate its substitution for aromatic rings?

  • Methodological Answer : Bioisosteric replacement involves comparing steric volume , logP , and H-bonding capacity . For example:

  • Computational modeling (e.g., DFT) calculates electrostatic potential surfaces to match phenyl rings .
  • Pharmacokinetic assays measure solubility and metabolic stability.
  • Crystallographic overlay analysis validates spatial mimicry (e.g., bicyclo[2.2.2]octane vs. benzene) .

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst variability : Pd(PPh₃)₄ vs. CuI in Sonogashira couplings.
  • Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF.
  • Statistical validation : Apply ANOVA to compare reaction outcomes under controlled variables (temperature, catalyst loading) .

Q. What advanced strategies optimize the regioselective functionalization of this compound?

  • Methodological Answer :

  • Protecting group chemistry : Temporarily block the ethynyl moiety with TMS groups to direct reactivity to the oxygen bridge.
  • Transition-metal templates : Ru-based catalysts enable selective C–H activation at bridgehead positions.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to isolate intermediates .

Q. How do computational methods (e.g., MD simulations) predict the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess ring puckering or ethynyl rotation barriers.
  • Free energy perturbation : Quantify strain energy relative to unsubstituted bicyclo[2.2.2]octane.
  • Validation : Cross-reference with experimental NOESY data .

Data Presentation and Analysis

Parameter Technique Key Insight Reference
Ring strain energyDFT calculations~15 kcal/mol higher than cyclohexane
Solubility in polar solventsHPLC with UV detectionLogP = 1.2 ± 0.3 (n-hexane/water)
Thermal decompositionTGAOnset at 220°C (N₂ atmosphere)

Critical Evaluation of Sources

  • Avoid commercial databases (e.g., Enamine’s proprietary data ). Prioritize peer-reviewed journals for synthesis protocols and crystallographic data .
  • For methodological rigor, align experimental design with frameworks from academic programs (e.g., hypothesis testing, statistical validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.